Cas no 29840-09-3 (1-Bromo-2-(2-methylpropoxy)cyclohexane)

1-Bromo-2-(2-methylpropoxy)cyclohexane 化学的及び物理的性質
名前と識別子
-
- EN300-1134464
- AKOS011391124
- CS-0274429
- 29840-09-3
- 1-bromo-2-(2-methylpropoxy)cyclohexane
- 1-Bromo-2-isobutoxycyclohexane
- Cyclohexane, 1-bromo-2-(2-methylpropoxy)-
- 1-Bromo-2-(2-methylpropoxy)cyclohexane
-
- インチ: 1S/C10H19BrO/c1-8(2)7-12-10-6-4-3-5-9(10)11/h8-10H,3-7H2,1-2H3
- InChIKey: LYMASTGKGPKOMB-UHFFFAOYSA-N
- ほほえんだ: BrC1CCCCC1OCC(C)C
計算された属性
- せいみつぶんしりょう: 234.06193g/mol
- どういたいしつりょう: 234.06193g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 1
- 重原子数: 12
- 回転可能化学結合数: 3
- 複雑さ: 125
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 2
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.5
- トポロジー分子極性表面積: 9.2Ų
じっけんとくせい
- 密度みつど: 1.19±0.1 g/cm3(Predicted)
- ふってん: 251.1±33.0 °C(Predicted)
1-Bromo-2-(2-methylpropoxy)cyclohexane 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1134464-0.05g |
1-bromo-2-(2-methylpropoxy)cyclohexane |
29840-09-3 | 95% | 0.05g |
$468.0 | 2023-10-26 | |
Enamine | EN300-1134464-0.25g |
1-bromo-2-(2-methylpropoxy)cyclohexane |
29840-09-3 | 95% | 0.25g |
$513.0 | 2023-10-26 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1345099-1g |
1-Bromo-2-isobutoxycyclohexane |
29840-09-3 | 95% | 1g |
¥17006.00 | 2024-08-03 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1345099-100mg |
1-Bromo-2-isobutoxycyclohexane |
29840-09-3 | 95% | 100mg |
¥13824.00 | 2024-08-03 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1345099-50mg |
1-Bromo-2-isobutoxycyclohexane |
29840-09-3 | 95% | 50mg |
¥13219.00 | 2024-08-03 | |
Enamine | EN300-1134464-0.5g |
1-bromo-2-(2-methylpropoxy)cyclohexane |
29840-09-3 | 95% | 0.5g |
$535.0 | 2023-10-26 | |
Enamine | EN300-1134464-5.0g |
1-bromo-2-(2-methylpropoxy)cyclohexane |
29840-09-3 | 5g |
$2110.0 | 2023-06-09 | ||
Enamine | EN300-1134464-0.1g |
1-bromo-2-(2-methylpropoxy)cyclohexane |
29840-09-3 | 95% | 0.1g |
$490.0 | 2023-10-26 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1345099-2.5g |
1-Bromo-2-isobutoxycyclohexane |
29840-09-3 | 95% | 2.5g |
¥33415.00 | 2024-08-03 | |
Enamine | EN300-1134464-10.0g |
1-bromo-2-(2-methylpropoxy)cyclohexane |
29840-09-3 | 10g |
$3131.0 | 2023-06-09 |
1-Bromo-2-(2-methylpropoxy)cyclohexane 関連文献
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Shuyao Wu,Jiali Chen,Daliang Liu,Qian Zhuang,Qi Pei,Lixin Xia,Qian Zhang,Jun-ichi Kikuchi,Yoshio Hisaeda RSC Adv., 2016,6, 70781-70790
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Kangyao Zhang,Shuzhen Lv,Dianping Tang Analyst, 2019,144, 5389-5393
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Gargi Mukherjee,Kumar Biradha CrystEngComm, 2014,16, 4701-4705
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Puja Panwar Hazari,Anil Kumar Mishra,Béatrice Vergier RSC Adv., 2015,5, 60161-60171
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Tongtong Jiang,Naiqiang Yin,Ling Liu,Jiangluqi Song,Qianpeng Huang,Lixin Zhu,Xiaoliang Xu RSC Adv., 2014,4, 23630-23636
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6. 3D nanostructured WO3/BiVO4 heterojunction derived from Papilio paris for efficient water splitting†Chao Yin,Shenmin Zhu,Di Zhang RSC Adv., 2017,7, 27354-27360
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Yan-Ning Zhao,Shu-Ran Zhang,Wei Wang,Guang-Bo Che New J. Chem., 2018,42, 14648-14654
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Franciszek Sączewski,Anita Kornicka,Zdzisław Brzozowski Green Chem., 2006,8, 647-656
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Honghong Zhang,Zuo Xiao,Jeromy J. Rech,Helin Niu,Wei You,Liming Ding Mater. Chem. Front., 2018,2, 700-703
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Claudia Piliego,Satria Zulkarnaen Bisri,Maria Antonietta Loi Energy Environ. Sci., 2013,6, 3054-3059
1-Bromo-2-(2-methylpropoxy)cyclohexaneに関する追加情報
Introduction to 1-Bromo-2-(2-methylpropoxy)cyclohexane (CAS No. 29840-09-3)
1-Bromo-2-(2-methylpropoxy)cyclohexane, identified by its Chemical Abstracts Service (CAS) number 29840-09-3, is a significant compound in the realm of organic synthesis and pharmaceutical research. This bicyclic ether derivative features a cyclohexane ring substituted with a bromine atom at the 1-position and an isobutoxy group at the 2-position. Its unique structural configuration makes it a valuable intermediate in the synthesis of various bioactive molecules, particularly in the development of drugs targeting neurological and inflammatory disorders.
The compound's molecular structure, characterized by a rigid cyclohexane core and flexible side chains, allows for diverse functionalization possibilities. The presence of both a bromine atom and an isobutoxy group provides reactive sites for further chemical modifications, making it a versatile building block in medicinal chemistry. In recent years, such derivatives have garnered attention due to their potential applications in modulating enzyme activity and receptor interactions.
One of the most compelling aspects of 1-Bromo-2-(2-methylpropoxy)cyclohexane is its role in the synthesis of novel pharmacophores. Researchers have leveraged its structural framework to develop compounds with enhanced binding affinity and selectivity. For instance, studies have demonstrated its utility in creating analogs of nonsteroidal anti-inflammatory drugs (NSAIDs) that exhibit reduced gastrointestinal toxicity while maintaining therapeutic efficacy. This aligns with the broader trend in drug discovery toward designing molecules that offer improved safety profiles without compromising efficacy.
Recent advancements in computational chemistry have further highlighted the importance of 1-Bromo-2-(2-methylpropoxy)cyclohexane as a scaffold for drug design. Molecular modeling studies indicate that its conformational flexibility allows it to interact effectively with target proteins, suggesting potential applications in the development of kinase inhibitors and other enzyme-targeting agents. The bromine substituent, in particular, serves as a handle for cross-coupling reactions, enabling the introduction of additional functional groups through palladium-catalyzed transformations.
In addition to its pharmaceutical applications, 1-Bromo-2-(2-methylpropoxy)cyclohexane has found utility in materials science. Its ability to undergo controlled polymerization reactions makes it a promising candidate for developing advanced polymers with tailored properties. These polymers could find applications in coatings, adhesives, and even biodegradable materials, underscoring the compound's versatility beyond traditional pharmaceutical contexts.
The synthesis of 1-Bromo-2-(2-methylpropoxy)cyclohexane typically involves the bromination of 2-isobutoxy-cyclohexane using brominating agents such as N-bromosuccinimide (NBS). This reaction proceeds under mild conditions, ensuring high selectivity and yield. The resulting product can then be further functionalized through nucleophilic substitution or metal-catalyzed cross-coupling reactions to generate a wide array of derivatives.
One notable application of this compound is in the synthesis of GABA receptor modulators. Gamma-aminobutyric acid (GABA) is an inhibitory neurotransmitter that plays a crucial role in regulating neuronal excitability. Modulators of GABA receptors have been investigated for their potential therapeutic effects in treating anxiety disorders, epilepsy, and other neurological conditions. Derivatives of 1-Bromo-2-(2-methylpropoxy)cyclohexane have shown promise as positive allosteric modulators (PAMs) for GABA-A receptors, enhancing GABAergic transmission without directly binding to the receptor.
The growing interest in 1-Bromo-2-(2-methylpropoxy)cyclohexane is also reflected in the increasing number of patents filed for its use as an intermediate in drug development. These patents highlight its significance as a key component in synthesizing novel therapeutics targeting various diseases. The compound's ability to serve as a versatile scaffold underscores its importance in modern medicinal chemistry.
Future research directions may explore the use of 1-Bromo-2-(2-methylpropoxy)cyclohexane in combination therapies, where it could be paired with other bioactive molecules to achieve synergistic effects. Additionally, green chemistry approaches may be employed to develop more sustainable synthetic routes for this compound, reducing waste and minimizing environmental impact.
In conclusion, 1-Bromo-2-(2-methylpropoxy)cyclohexane (CAS No. 29840-09-3) is a multifaceted compound with significant applications across pharmaceuticals and materials science. Its unique structural features make it an invaluable intermediate for synthesizing bioactive molecules, particularly those targeting neurological and inflammatory disorders. As research continues to uncover new applications for this compound, its importance in modern chemistry is likely to grow even further.
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